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Compound of Interest

Compound Name: Methyl 6-fluoropicolinate

Cat. No.: B1418445

Anwendungs- und Protokollhinweise
Thema: Derivatisierung von Methyl-6-fluorpicolinat fur die medizinische Chemie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Methyl-6-fluorpicolinat ist ein entscheidender Baustein in der modernen medizinischen Chemie.
Seine einzigartige Struktur, die einen elektronenarmen Pyridinring, ein reaktives Fluoratom und
eine modifizierbare Estergruppe kombiniert, macht es zu einem vielseitigen Grundgerust fur die
Synthese neuartiger pharmazeutischer Wirkstoffe.[1] Die strategische Einfihrung von
Fluoratomen in Wirkstoffmolekiile ist eine bewahrte Methode zur Optimierung
pharmakokinetischer und pharmakodynamischer Eigenschaften, wie z. B. der metabolischen
Stabilitat, der Membranpermeabilitdt und der Bindungsaffinitat.[2][3] Dieser Leitfaden bietet
einen detaillierten Uberblick tiber die wichtigsten Derivatisierungsstrategien fiir Methyl-6-
fluorpicolinat, einschliel3lich detaillierter, praxiserprobter Protokolle fir die nukleophile
aromatische Substitution, Kreuzkupplungsreaktionen und die Modifikation der Estergruppe.

Strategische Bedeutung in der Wirkstoffforschung

Der 6-Fluorpicolinat-Kern ist ein "privilegiertes" Gerust in der Wirkstoffforschung.[4] Das
Fluoratom an der C6-Position dient als exzellente Abgangsgruppe bei der nukleophilen
aromatischen Substitution (SNAr) und ermdglicht die einfache Einfuhrung einer Vielzahl von
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funktionellen Gruppen.[1] Gleichzeitig fungieren der Pyridinstickstoff und die
Methoxycarbonylgruppe als elektronenziehende Gruppen, die den aromatischen Ring fir den
nukleophilen Angriff aktivieren.[5][6] Diese elektronischen Eigenschaften sind der Schlussel zur
hohen Reaktivitat und synthetischen Nutzlichkeit dieses Molekdls.

Logischer Arbeitsablauf der Derivatisierung

Der folgende Arbeitsablauf zeigt die primaren Wege zur Modifikation von Methyl-6-
fluorpicolinat, die in diesem Dokument detailliert beschrieben werden.
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Abbildung 1: Ubersicht tiber die Derivatisierungsstrategien fiir Methyl-6-fluorpicolinat.

Nukleophile Aromatische Substitution (SNAr) an der
C6-Position
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Die SNAr-Reaktion ist die am weitesten verbreitete Methode zur Derivatisierung von Methyl-6-

fluorpicolinat. Der Mechanismus verlauft tGber einen zweistufigen Additions-Eliminierungs-

Prozess, bei dem ein resonanzstabilisiertes, negativ geladenes Intermediat, ein sogenannter

Meisenheimer-Komplex, gebildet wird.[5][6][7] Die elektronenziehenden Eigenschaften des

Pyridinrings erleichtern diesen Prozess erheblich.

Protokoll 2.1: Allgemeine SNAr-Aminierung

Dieses Protokoll beschreibt die Substitution des Fluoratoms durch ein primares oder

sekundares Amin, eine Schlisselreaktion zur Synthese von Leitstrukturen.

Materialien:

Methyl-6-fluorpicolinat (1.0 Aq.)

Gewiinschtes Amin (1.1 - 1.5 Aq.)

Kaliumcarbonat (K2COs) oder N,N-Diisopropylethylamin (DIPEA) (2.0 - 3.0 Ag.)
Dimethylsulfoxid (DMSO) oder N-Methyl-2-pyrrolidon (NMP), wasserfrei
Ethylacetat, Wasser, gesattigte NaCl-Lésung (Sole)

Magnesiumsulfat (MgSOa) oder Natriumsulfat (Na2S0a4)

Prozedur:

Losen Sie Methyl-6-fluorpicolinat (1.0 Ag.) und das entsprechende Amin (1.2 Ag.) in
wasserfreiem DMSO (ca. 0.5 M Konzentration).

Fiigen Sie fein pulverisiertes K2COs (2.5 Ag.) hinzu. Die Base dient dazu, das entstehende
HF abzufangen und das Amin-Nukleophil zu deprotonieren.

Erhitzen Sie die Reaktionsmischung unter Riihren bei 80-120 °C. Uberwachen Sie den
Reaktionsfortschritt mittels Diinnschichtchromatographie (DC) oder LC-MS. Die typische
Reaktionszeit betragt 4-16 Stunden.
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o Kihlen Sie die Reaktion nach vollstandigem Umsatz auf Raumtemperatur ab und verdinnen
Sie sie mit Ethylacetat.

e Waschen Sie die organische Phase dreimal mit Wasser und einmal mit gesattigter NaCl-
Losung, um das DMSO und anorganische Salze zu entfernen.

e Trocknen Sie die organische Phase uber Na2SOa, filtrieren Sie und entfernen Sie das
Lésungsmittel unter reduziertem Druck.

» Reinigen Sie den Rohprodukt durch Saulenchromatographie auf Kieselgel (typischerweise
mit einem Hexan/Ethylacetat-Gradienten), um das gewiinschte 6-Aminopicolinat-Derivat zu
erhalten.

Begriindung der experimentellen Wabhil:

e LOsungsmittel: Polare aprotische Loésungsmittel wie DMSO oder NMP sind ideal, da sie die
Reaktanten gut I6sen und die Reaktivitat des Nukleophils nicht durch
Wasserstoffbrickenbindungen herabsetzen.

o Base: K2COs ist eine kostengtinstige und ausreichend starke Base flur die meisten Amine.
Fur empfindlichere Substrate kann eine organische Base wie DIPEA verwendet werden, um
die Loslichkeit zu verbessern und Nebenreaktionen zu minimieren.

Tabelle 1: Beispiele fiir SNAr-Reaktionen
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Temperatur Typische

Nukleophil Base Anmerkungen
(°C) Ausbeute (%)
Standardreaktion
Morpholin K2COs 100 85-95 , sehr
zuverlassig.

Erfordert héhere

Temperaturen
Anilin K2COs 120 70-85 aufgrund der

geringeren

Nukleophilie.

Reaktion ist
schnell und
exotherm; NaH
Natriummethoxid  NaH Raumtemp. >90 wird zur in situ-
Erzeugung des
Methoxids

verwendet.

Thiolate sind
Benzylmercaptan DIPEA 80 80-90 hochreaktive
Nukleophile.

Kreuzkupplungsreaktionen zur C-C-
Bindungskniipfung

Obwohl die direkte Kreuzkupplung von Arylfluoriden mdglich ist, werden fir Standardmethoden
wie Suzuki- oder Sonogashira-Kupplungen haufig reaktivere Halogenide (Bromide oder lodide)
verwendet.[8] Daher ist es eine gangige Strategie, ein bromiertes Derivat von Methyl-6-
fluorpicolinat, wie z. B. Methyl-5-brom-6-fluorpicolinat, als Ausgangsmaterial fur diese
Transformationen zu verwenden.[9]

Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung
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Abbildung 2: Schematischer Arbeitsablauf fir eine Suzuki-Miyaura-Kreuzkupplung.

Protokoll 3.1: Suzuki-Miyaura-Kupplung

Materialien:

Methyl-5-brom-6-fluorpicolinat (1.0 Aq.)

Arylboronséaure (1.2 Ag.)

Tetrakis(triphenylphosphin)palladium(0) [Pd(PPhs)a4] (0.05 Ag.)

2 M wassrige Natriumcarbonatlésung (Na2COs)

1,4-Dioxan

Prozedur:
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« Geben Sie Methyl-5-brom-6-fluorpicolinat (1.0 Aqg.), die Arylboronsaure (1.2 Ag.), und
Pd(PPhs)4 (0.05 Ag.) in einen Reaktionskolben.

o Evakuieren Sie den Kolben und fullen Sie ihn dreimal mit einem inerten Gas (Argon oder
Stickstoff).

» Flgen Sie entgastes 1,4-Dioxan und die entgaste 2 M Na2COs-Ldsung (typischerweise in
einem Verhaltnis von 3:1 bis 5:1 Dioxan:Wasser) hinzu.

e Erhitzen Sie die Mischung unter Inertgasatmosphare bei 90 °C fur 6-18 Stunden, bis die
Reaktion laut DC- oder LC-MS-Analyse abgeschlossen ist.

o Kihlen Sie die Reaktion ab, verdinnen Sie sie mit Ethylacetat und waschen Sie sie mit
Wasser und gesattigter NaCl-Loésung.

e Trocknen Sie die organische Phase Uber NazSOu4, filtrieren Sie und konzentrieren Sie sie im
Vakuum.

e Reinigen Sie das Rohprodukt mittels Saulenchromatographie, um das gewiinschte Biaryl-
Produkt zu isolieren.

Begriindung der experimentellen Wabhil:

o Katalysator: Pd(PPhs)a4 ist ein robuster und vielseitiger Katalysator fur viele Suzuki-
Kupplungen, obwohl flr anspruchsvollere Substrate auch modernere Katalysatorsysteme (z.
B. mit Buchwald-Liganden) verwendet werden kdnnen.

e Base und Lésungsmittelsystem: Das wassrige Zweiphasensystem mit NazCOs ist
entscheidend fir den transmetallierenden Schritt des katalytischen Zyklus.

Modifikation der Methyl-Ester-Gruppe

Die Estergruppe an der C2-Position bietet einen weiteren Angriffspunkt fir die Derivatisierung,
typischerweise nach Modifikation des Pyridinrings.

Arbeitsablauf der Ester-Modifikation
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Abbildung 3: Syntheseweg von Picolinaten zu Picolinsauren und Picolinamiden.

Protokoll 4.1: Verseifung zur Picolinsaure

Materialien:

6-substituiertes Methylpicolinat-Derivat (1.0 Aq.)

Lithiumhydroxid-Monohydrat (LiOH-H20) (1.5 - 2.0 Aqg.)

Tetrahydrofuran (THF) und Wasser

1 M Salzsaure (HCI)
Prozedur:

e LoOsen Sie das Picolinat-Derivat in einer Mischung aus THF und Wasser (z. B. 3:1).
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e Fugen Sie LIOH-H20 hinzu und rihren Sie die Mischung bei Raumtemperatur fir 2—6
Stunden. Uberwachen Sie die Hydrolyse mittels LC-MS.

» Entfernen Sie nach vollstandigem Umsatz das THF unter reduziertem Druck.

o Kuhlen Sie die wassrige Losung in einem Eisbad und sduern Sie sie vorsichtig mit 1 M HCI
an, bis ein pH-Wert von ca. 3—4 erreicht ist. Das Produkt fallt dabei oft als Feststoff aus.

« Filtrieren Sie den Niederschlag, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im
Vakuum. Alternativ kann das Produkt mit einem organischen Losungsmittel (z. B.
Ethylacetat) extrahiert werden.

Protokoll 4.2: Amid-Kupplung

Materialien:
e 6-substituierte Picolinsaure (1.0 Aq.)
o Gewiinschtes Amin (1.1 Aqg.)

o HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-
hexafluorophosphat) (1.2 Aqg.)

« N,N-Diisopropylethylamin (DIPEA) (3.0 Aq.)
e Dimethylformamid (DMF), wasserfrei

Prozedur:

Losen Sie die Picolinsaure (1.0 Ag.) in wasserfreiem DMF.

Fugen Sie HATU (1.2 Aq.), das Amin (1.1 Aqg.) und DIPEA (3.0 Ag.) hinzu.

Ruhren Sie die Reaktion bei Raumtemperatur fur 4-12 Stunden.

Verdiinnen Sie die Reaktionsmischung nach Abschluss mit Ethylacetat und waschen Sie sie
mehrmals mit Wasser und einmal mit geséttigter NaCl-Losung, um das DMF zu entfernen.
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Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt
mittels Saulenchromatographie oder Kristallisation.

Begriindung der experimentellen Wabhl:

Kupplungsreagenz: HATU ist ein hocheffizientes Kupplungsreagenz, das die Carbonséure
schnell aktiviert und Racemisierung bei chiralen Aminen unterdrickt. Es ist besonders
natzlich fur die Bildung sterisch gehinderter Amide.

Charakterisierung der Derivate

Die erfolgreiche Synthese und Reinheit der hergestellten Derivate muss durch Standard-

Analysemethoden bestatigt werden.

LC-MS (Flussigchromatographie-Massenspektrometrie): Zur Uberwachung des
Reaktionsfortschritts und zur Bestatigung der Molmasse des Produkts.

NMR-Spektroskopie (*H, 13C, 1°F): Zur vollstandigen strukturellen Aufklarung des Molekiils.
Das °F-NMR ist besonders nitzlich, um den Erfolg von SNAr-Reaktionen zu bestéatigen
(Verschwinden des Signals des Ausgangsmaterials).

HRMS (Hochauflosende Massenspektrometrie): Zur exakten Bestimmung der
Elementzusammensetzung und zur Bestatigung der Summenformel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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